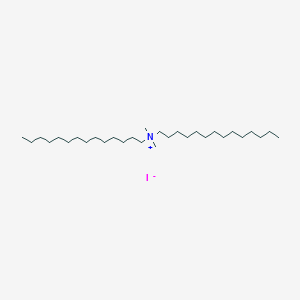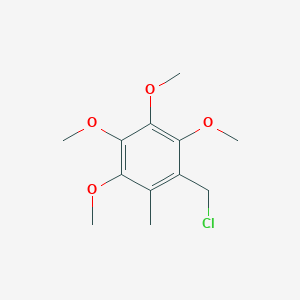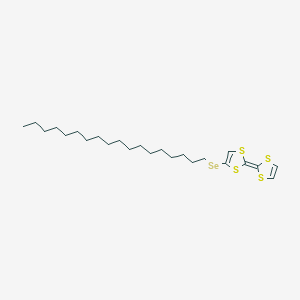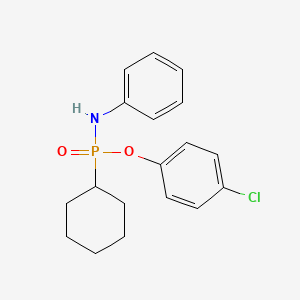
4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, a cyclohexyl group, and a phenylphosphonamidate moiety
Méthodes De Préparation
The synthesis of 4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate typically involves the reaction of 4-chlorophenol with cyclohexylamine and phenylphosphonic dichloride. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The process involves the formation of an intermediate, which is then further reacted to yield the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate can be compared with other similar compounds, such as:
4-Chlorophenyl P-cyclohexyl-N-methylphosphonamidate: Similar structure but with a methyl group instead of a phenyl group.
4-Chlorophenyl P-cyclohexyl-N-ethylphosphonamidate: Similar structure but with an ethyl group instead of a phenyl group.
4-Chlorophenyl P-cyclohexyl-N-isopropylphosphonamidate: Similar structure but with an isopropyl group instead of a phenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
138767-70-1 |
|---|---|
Formule moléculaire |
C18H21ClNO2P |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenoxy)-cyclohexylphosphoryl]aniline |
InChI |
InChI=1S/C18H21ClNO2P/c19-15-11-13-17(14-12-15)22-23(21,18-9-5-2-6-10-18)20-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H,20,21) |
Clé InChI |
XFLARJLIDTVRHV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(=O)(NC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
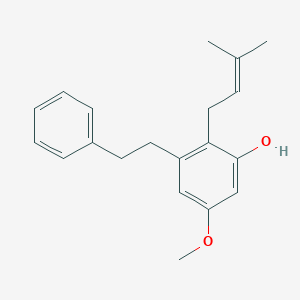
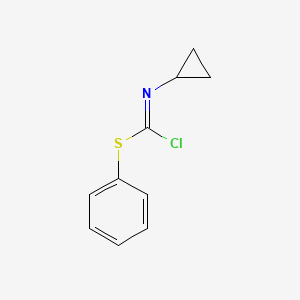
![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
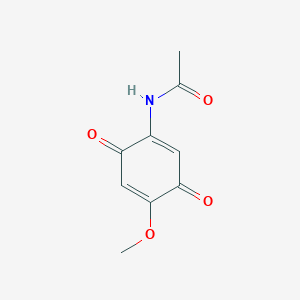
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
methanone](/img/structure/B14281915.png)
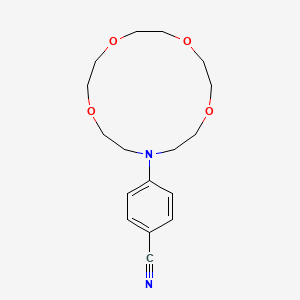

![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
